molecular formula C23H23NO3 B164845 Veliflapon CAS No. 128253-31-6

Veliflapon

Katalognummer B164845
CAS-Nummer: 128253-31-6
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: ZEYYDOLCHFETHQ-JOCHJYFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

Veliflapon is a small molecule with the chemical formula C23H23NO3 . The average weight of the molecule is 361.441 and the monoisotopic mass is 361.167793605 .


Physical And Chemical Properties Analysis

Veliflapon has a density of 1.2±0.1 g/cm3, a boiling point of 555.4±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . The molar refractivity is 105.5±0.3 cm3, and the polar surface area is 59 Å2 .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Disease Prevention

Veliflapon has been investigated for its potential to prevent heart attacks or strokes in patients with a history of heart attack or unstable angina. Studies have shown that genetic variants in the 5-lipoxygenase activating protein (FLAP) and Leukotriene A4 Hydrolase (LTA4H) can significantly increase the risk of myocardial infarction and stroke. Veliflapon, targeting FLAP, may help mitigate this risk .

Genetic Risk Mitigation

The drug has been part of studies focusing on African American patients with acute coronary syndrome (ACS), who are at a higher risk for myocardial infarction related to the HapK genetic variant in the leukotriene pathway. Veliflapon’s role in these studies is to explore its effectiveness based on haplotype status .

Anti-Inflammatory Applications

As an inhibitor of the arachidonate 5-lipoxygenase-activating protein, Veliflapon may have broader applications as an anti-inflammatory agent. This could extend to conditions where inflammation plays a key role, such as certain types of arthritis or asthma .

Analgesic Potential

Given its anti-inflammatory properties, Veliflapon could be explored as a non-narcotic analgesic, providing pain relief without the addictive properties of opioids. This application would be particularly valuable in chronic pain management .

Enzyme Inhibition

Veliflapon’s mechanism of action includes the inhibition of specific enzymes involved in the inflammatory process. This could have implications for diseases where enzyme activity is a contributing factor, potentially leading to new therapeutic approaches .

Pharmacogenomics

The drug’s interaction with genetic variants suggests potential applications in pharmacogenomics, where treatments are tailored based on an individual’s genetic makeup. This could lead to more personalized and effective treatments for cardiovascular and inflammatory diseases .

Neuroinflammatory Disorders

Research could be directed towards the use of Veliflapon in neuroinflammatory disorders, where inflammation within the nervous system plays a role in the pathology of diseases such as multiple sclerosis or Alzheimer’s disease .

Leukotriene Pathway Modulation

Veliflapon’s impact on the leukotriene pathway could be significant in conditions where leukotrienes are implicated, such as allergic reactions or certain types of cancer. Modulating this pathway could provide new avenues for treatment .

Wirkmechanismus

Target of Action

Veliflapon is a selective inhibitor of the 5-lipoxygenase activating protein (FLAP) . FLAP plays a crucial role in the synthesis of leukotrienes, which are inflammatory mediators involved in various conditions such as asthma and other inflammatory diseases .

Mode of Action

Veliflapon interacts with its target, FLAP, by selectively inhibiting it . This inhibition modulates the synthesis of leukotrienes, specifically leukotriene B4 (LTB4) and leukotriene C4 (LTC4) . These leukotrienes are potent mediators of inflammatory reactions .

Biochemical Pathways

The inhibition of FLAP by Veliflapon affects the arachidonic acid cascade, a biochemical pathway that leads to the formation of leukotrienes . Specifically, FLAP activates the 5-lipoxygenase (5-LO) enzyme, which catalyzes the conversion of arachidonic acid into 5(S)-hydroperoxyeicosatetraenoic acid (5-HPETE) and leukotriene A4 (LTA4) . The unstable LTA4 is then either converted into LTB4 or LTC4 . By inhibiting FLAP, Veliflapon disrupts this pathway, reducing the production of these inflammatory mediators .

Result of Action

The primary result of Veliflapon’s action is the reduction in the production of leukotrienes . As leukotrienes are potent mediators of inflammatory reactions, this reduction can help alleviate symptoms in conditions such as asthma and other inflammatory diseases .

Action Environment

The efficacy and stability of Veliflapon can be influenced by various environmental factors. It’s important to note that the effectiveness of Veliflapon may vary among individuals due to genetic variations in the genes encoding FLAP and leukotriene A4 hydrolase (LTA4H)

Safety and Hazards

Veliflapon is under investigation in clinical trials, and its safety and potential hazards are being studied . The recruitment for a phase III trial for the prevention of heart attacks and stroke was suspended .

Eigenschaften

IUPAC Name

(2R)-2-cyclopentyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c25-23(26)22(17-6-1-2-7-17)18-10-13-20(14-11-18)27-15-19-12-9-16-5-3-4-8-21(16)24-19/h3-5,8-14,17,22H,1-2,6-7,15H2,(H,25,26)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYYDOLCHFETHQ-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@H](C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155843
Record name Veliflapon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Veliflapon

CAS RN

128253-31-6
Record name Veliflapon [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128253316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Veliflapon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Veliflapon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 128253-31-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VELIFLAPON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXH6X663L0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of the 2-cyclopentyl-2-(4-(2-quinolylmethoxy)phenyl)acetic acid methyl ester prepared in step 1 in methanol (100 ml) was added dropwise 1N sodium hydroxide (25 ml) and the resulting mixture was refluxed at 50° C. for 16 hours. The reaction mixture was then cooled to room temperature, and the methanol was removed in vacuo. The residue was acidified with 10% citric acid and the resulting solid was filtered, washed with water and dried in vacuo to provide 4.8 g of 2-cyclopentyl-2-(4-(2-quinolylmethoxy)phenyl)acetic acid.
Name
2-cyclopentyl-2-(4-(2-quinolylmethoxy)phenyl)acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Veliflapon
Reactant of Route 2
Reactant of Route 2
Veliflapon
Reactant of Route 3
Reactant of Route 3
Veliflapon
Reactant of Route 4
Veliflapon
Reactant of Route 5
Reactant of Route 5
Veliflapon
Reactant of Route 6
Veliflapon

Q & A

Q1: How does veliflapon interact with its target, 5-lipoxygenase activating protein (FLAP), and what are the downstream effects of this interaction?

A1: Veliflapon exerts its anti-inflammatory effects by inhibiting FLAP []. FLAP acts as a scaffolding protein, crucial for the synthesis of leukotrienes, which are potent inflammatory mediators. By binding to FLAP, veliflapon prevents the formation of both leukotriene B4 and cysteinyl leukotrienes (LTC4, LTD4, and LTE4) []. This inhibition of leukotriene synthesis ultimately reduces inflammation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.